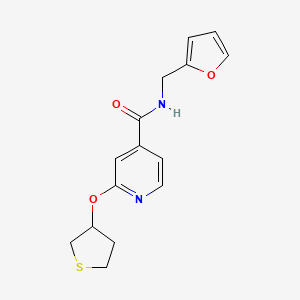

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The exploration of N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves the synthesis and analysis of its molecular structure, chemical reactions, and physical and chemical properties. This type of compound is typically investigated for its potential biological activities and chemical functionalities.

Synthesis Analysis

Synthesis of similar compounds often involves complex reactions where specific functional groups are introduced to the core structure to impart desired properties. For instance, the synthesis of related N-phenylisonicotinamide derivatives as xanthine oxidase inhibitors involves structure-based drug design to optimize interaction with target proteins (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. Techniques like FT-IR, 1H NMR, 13C NMR, and MS spectroscopy are commonly employed to characterize such compounds, providing insights into their molecular frameworks and functional groups (Aydın & Dağci, 2010).

Chemical Reactions and Properties

The chemical reactivity of a compound like N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be inferred from studies on similar structures. For example, the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) in Cu-catalyzed N-arylation reactions demonstrates how furan derivatives can participate in complex chemical transformations (Bhunia et al., 2017).

Applications De Recherche Scientifique

Doubly Dearomatising Intramolecular Coupling

Isonicotinamides carrying N-furanylmethyl substituents undergo cyclisation induced by an electrophile, resulting in spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised. This process highlights the compound's potential in synthesizing complex molecular structures through intramolecular coupling reactions (H. Brice & J. Clayden, 2009).

Radical Relatives: Oxidation of Hetero-Diarylmethenes

The study of furan and thiophene diarylmethenes, which are potential redox-active ligands for metal centers, suggests the compound's utility in developing nontraditional, stoichiometric, and catalytic redox reactions. This research provides insights into the redox activity control through substituent variation, indicating its application in innovative redox reaction designs (M. Curcio et al., 2018).

N,N'-Bisoxalamides in Cu-Catalyzed Couplings

N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and secondary amines. This study emphasizes the compound's role in facilitating efficient coupling reactions between a broad range of aryl bromides and amines, highlighting its importance in pharmaceutical synthesis (Subhajit Bhunia et al., 2017).

Energetic Materials Assembly

The compound's derivatives have been explored for their potential as high-performance energetic materials, demonstrating notable properties such as high density and excellent detonation characteristics. This research underscores the compound's applicability in designing novel energetic materials with superior performance (Jiaheng Zhang & J. Shreeve, 2014).

Aza-Piancatelli Rearrangement

Furan-2-yl(phenyl)methanol derivatives undergo the aza-Piancatelli rearrangement, yielding benzo[b][1,4]thiazine or oxazine derivatives. This process highlights the compound's versatility in synthesizing heterocyclic compounds with potential applications in medicinal chemistry (B. Reddy et al., 2012).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-15(17-9-12-2-1-6-19-12)11-3-5-16-14(8-11)20-13-4-7-21-10-13/h1-3,5-6,8,13H,4,7,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMBWNKNHXFVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)